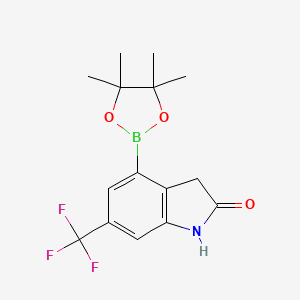
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. It also contains a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry with the formula -CF3. The presence of fluorine atoms can greatly influence the properties of the molecules they are attached to, due to their high electronegativity. The compound also contains a tetramethylborate group, which is a type of boron-containing group often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of a compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the trifluoromethyl group is known to be quite stable but can participate in certain types of reactions. The borate group could potentially be involved in cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and change its polarity .Applications De Recherche Scientifique
Drug Design and Delivery
Boronic acids and their esters, including the compound , are highly considered in the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy .
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds . The compound, being a boronic ester, can be used as a reagent in this reaction .
Protodeboronation
The compound can undergo protodeboronation, a process that involves the removal of the boron moiety . This process is useful in various synthetic applications where the boron moiety needs to be removed at the end of a sequence .
Anti-Markovnikov Hydromethylation of Alkenes
The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that has been applied to various complex molecules .
Synthesis of Indolizidine 209B
The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex natural products with interesting biological activities .
Stability in Water
The compound, being a boronic ester, is only marginally stable in water . This property can be leveraged in certain applications where a controlled release of the boronic acid is required .
Mécanisme D'action
Target of Action
Boronic acid derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with proteins .
Mode of Action
The compound is likely to interact with its targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with proteins, particularly with serine, threonine, and tyrosine residues . This allows the compound to modulate the activity of its targets, leading to changes in cellular processes.
Biochemical Pathways
Boronic acid derivatives are known to be involved in various biochemical pathways due to their broad range of biological targets . The downstream effects of these interactions can vary widely, depending on the specific targets and cellular context.
Pharmacokinetics
Boronic acid derivatives are generally known to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its chemical structure, formulation, and route of administration.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the cellular context. Given the broad range of potential targets for boronic acid derivatives, the effects could include changes in enzyme activity, signal transduction, gene expression, and other cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic acid derivatives . Therefore, the physiological and pathological conditions of the target tissues could potentially influence the compound’s action.
Propriétés
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF3NO3/c1-13(2)14(3,4)23-16(22-13)10-5-8(15(17,18)19)6-11-9(10)7-12(21)20-11/h5-6H,7H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRSCIUJJDJKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2CC(=O)N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


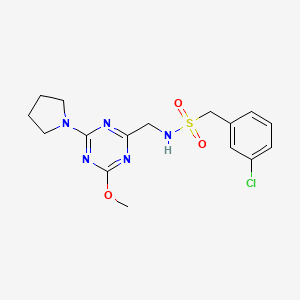
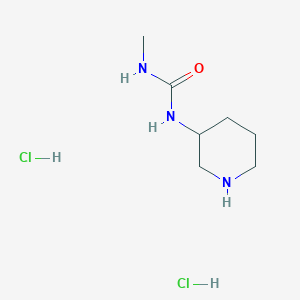
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2864193.png)
![6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2864194.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2864195.png)
![N-[1-(2-Chloropropanoyl)-3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2864197.png)
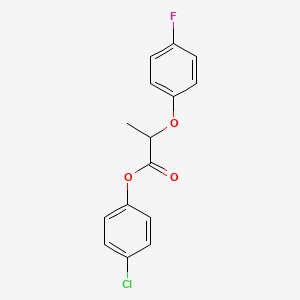
![2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone](/img/structure/B2864200.png)
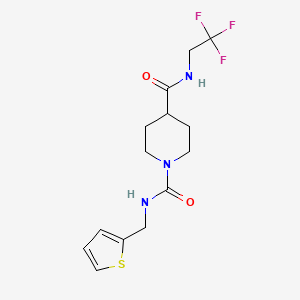
![3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2864202.png)

![N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide](/img/structure/B2864205.png)
